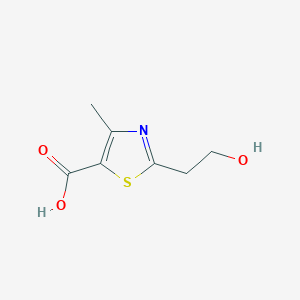![molecular formula C7H4BrN3O B7845354 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7845354.png)
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes are documented in scientific literature, which provide step-by-step procedures for the preparation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: this compound is utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other biomolecules. This binding can modulate the activity of the targets, leading to various biological effects.
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXKKYHWOYPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1C(=O)N=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-fluorophenyl)-2-[(2-oxo-1,2-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7845331.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)
![Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-](/img/structure/B7845361.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B7845368.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,3-benzoxazole-6-carboxylic acid](/img/structure/B7845369.png)

